2,6-bis(4-iodo-3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
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Overview
Description
2,6-BIS(4-IODO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound featuring a pyrroloisoindole core with two 4-iodo-3-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS(4-IODO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloisoindole core, followed by the introduction of the 4-iodo-3-methylphenyl groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include iodine, methyl groups, and various catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS(4-IODO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of compounds.
Scientific Research Applications
2,6-BIS(4-IODO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-BIS(4-IODO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-BIS(4-BROMO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE
- 2,6-BIS(4-CHLORO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE
Uniqueness
2,6-BIS(4-IODO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms may enhance the compound’s ability to participate in specific reactions or interact with biological targets, making it distinct from its bromine or chlorine analogs.
Properties
Molecular Formula |
C24H14I2N2O4 |
---|---|
Molecular Weight |
648.2 g/mol |
IUPAC Name |
2,6-bis(4-iodo-3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C24H14I2N2O4/c1-11-7-13(3-5-19(11)25)27-21(29)15-9-17-18(10-16(15)22(27)30)24(32)28(23(17)31)14-4-6-20(26)12(2)8-14/h3-10H,1-2H3 |
InChI Key |
SYSOKSFGTYTOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=C(C=C5)I)C)I |
Origin of Product |
United States |
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